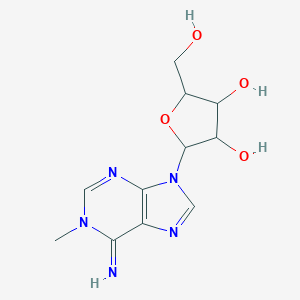
1-Methyladenosine
Descripción general
Descripción
Mecanismo De Acción
El mecanismo de acción del Cyclo(Δ-Ala-L-Val) implica su interacción con dianas moleculares y vías específicas. Activa un biosensor E. coli de lactona N-acilhomoserina (AHL) basado en LuxR. bloquea la activación del biosensor por la molécula de señal de detección de quorum N-(β-cetocaproil)-L-homoserina lactona . Esta inhibición ocurre con un valor de IC50 de 0.8 mM . Además, el Cyclo(Δ-Ala-L-Val) inhibe la interacción de las cinasas Ras y Raf-1 en un ensayo de dos híbridos de levadura de una manera dependiente de la concentración .
Análisis Bioquímico
Biochemical Properties
1-Methyladenosine is known to be deeply implicated in the topology or function of tRNA and rRNA . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis . The formation of this compound is catalyzed by methyltransferases, including TRMT10C, TRMT61B, TRMT6, and TRMT61A .
Cellular Effects
This compound plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation . It is also known to affect RNA structure or modulate protein-RNA interaction , impacting RNA metabolism and diverse signaling pathways essential for cell survival and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is recognized by this compound-binding proteins YTHDF1, TYHDF2, TYHDF3, and TYHDC1 . These interactions influence the post-transcriptional metabolism of various RNAs .
Temporal Effects in Laboratory Settings
The level and pattern of this compound modification change significantly during oxygen glucose deprivation/reoxygenation (OGD/R) induction . This suggests that the effects of this compound on cellular function may vary over time in laboratory settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to regulate metabolic pathways mainly by either directly acting on metabolic enzymes and transporters or indirectly influencing metabolism-related molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various factors. While specific details on the transport and distribution of this compound are limited, it is known that RNA modifications, including this compound, can influence the localization and accumulation of RNA within cells .
Subcellular Localization
This compound is primarily found in tRNA and rRNA, which are located in the cytoplasm
Métodos De Preparación
El Cyclo(Δ-Ala-L-Val) se puede sintetizar mediante diversos métodos. Un enfoque común implica la ciclización de dipéptidos lineales en condiciones específicas. Por ejemplo, el dipéptido lineal Δ-Ala-L-Val se puede ciclizar utilizando un agente deshidratante como diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP) . La reacción se lleva a cabo típicamente en un disolvente orgánico como diclorometano a temperatura ambiente . Los métodos de producción industrial pueden implicar procesos de fermentación utilizando cepas bacterianas conocidas por producir este compuesto de forma natural .
Análisis De Reacciones Químicas
El Cyclo(Δ-Ala-L-Val) experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de Cyclo(Δ-Ala-L-Val) puede conducir a la formación de derivados de diketopiperazina con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
El Cyclo(Δ-Ala-L-Val) tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar la química de diketopiperazina y su reactividad . En biología, juega un papel crucial en la detección de quorum, influyendo en el comportamiento y las interacciones bacterianas . En medicina, se ha investigado el Cyclo(Δ-Ala-L-Val) por sus posibles propiedades antimicrobianas y su capacidad para inhibir la interacción de cinasas como Ras y Raf-1 . Además, tiene aplicaciones en la industria alimentaria, donde se sabe que las diketopiperazinas contribuyen al perfil de sabor de varios alimentos .
Comparación Con Compuestos Similares
El Cyclo(Δ-Ala-L-Val) se puede comparar con otros dipéptidos cíclicos similares, como Cyclo(Leu-Pro), Cyclo(Phe-Pro) y Cyclo(Val-Pro) . Estos compuestos comparten una estructura similar de diketopiperazina pero difieren en sus cadenas laterales y actividades biológicas . Por ejemplo, Cyclo(Leu-Pro) y Cyclo(Phe-Pro) son conocidos por sus distintos efectos biológicos, incluidas las propiedades antimicrobianas y anticancerígenas . La singularidad del Cyclo(Δ-Ala-L-Val) radica en su papel específico en la detección de quorum y su capacidad para inhibir las interacciones de cinasas .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLSDSUCHVORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15763-06-1 | |
| Record name | 1-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


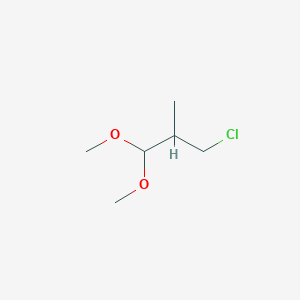

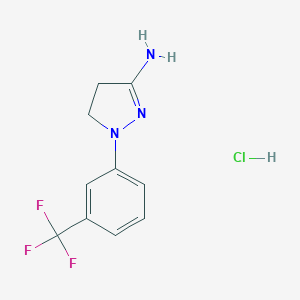
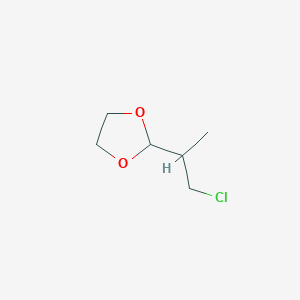
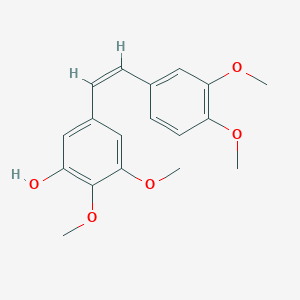
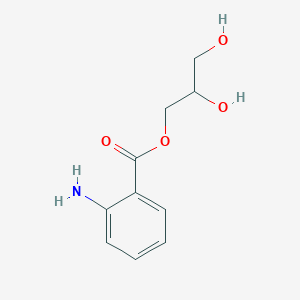
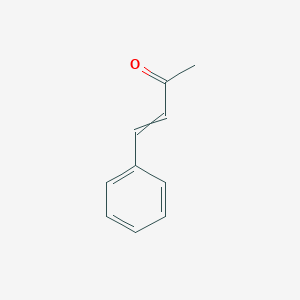
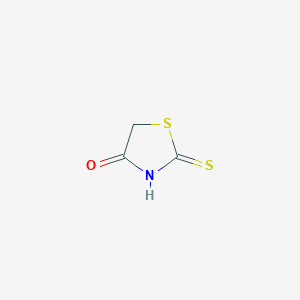

![2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B49668.png)
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)

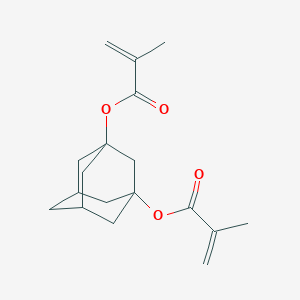
![[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B49679.png)
